N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide
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Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a methylsulfanyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the methylsulfanyl group and the pyrrole ring. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new drugs.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The methylsulfanyl group may participate in redox reactions, while the pyrrole ring can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different structural framework but shares some functional group similarities.
Heparinoid compounds: These compounds have structures similar to heparin and are used for their anticoagulant properties.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE is unique due to its combination of a benzimidazole ring, a methylsulfanyl group, and a pyrrole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H26N4OS |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-(2,5-dimethylpyrrol-1-yl)propanamide |
InChI |
InChI=1S/C20H26N4OS/c1-14-8-9-15(2)24(14)12-10-19(25)21-18(11-13-26-3)20-22-16-6-4-5-7-17(16)23-20/h4-9,18H,10-13H2,1-3H3,(H,21,25)(H,22,23) |
InChI Key |
YUTMDKBTTJHQKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCC(=O)NC(CCSC)C2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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